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  • Product: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
  • CAS: 149080-24-0

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid (CAS 149080-24-0)

[1] Executive Summary 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS 149080-24-0) is a specialized aryl-aliphatic carboxylic acid intermediate. In modern medicinal chemistry, it serves as a critical "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS 149080-24-0) is a specialized aryl-aliphatic carboxylic acid intermediate. In modern medicinal chemistry, it serves as a critical "privileged scaffold" precursor, primarily utilized to access 4-bromo-2,2-dimethyl-1-indanone and related dihydroindenes.

Its structural value lies in two key features:

  • The gem-Dimethyl Group: Introduces the Thorpe-Ingold effect (conformational lock), significantly accelerating cyclization rates and improving the metabolic stability of downstream pharmaceutical targets.

  • The ortho-Bromo Handle: A pre-installed functionalization point that survives initial cyclization, allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: Chemical & Physical Profile

Identification & Properties
PropertyData
CAS Number 149080-24-0
IUPAC Name 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Predicted) ~4.6 (Carboxylic acid)
LogP ~3.9 (Lipophilic)
Structural Analysis

The molecule consists of a lipophilic 2-bromobenzyl tail attached to a sterically hindered neopentyl-like acid head.

  • Benzylic Position: Activated for radical bromination or oxidation, though the adjacent quaternary center protects it from metabolic deactivation.

  • Quaternary Carbon: The gem-dimethyl group prevents

    
    -oxidation in biological systems and restricts bond rotation, favoring folded conformations.
    

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of CAS 149080-24-0 typically follows nucleophilic substitution pathways involving isobutyric acid derivatives. Two primary routes are employed depending on scale and available reagents.[1]

Route A: Dianion Alkylation (Laboratory Scale)

This method offers high precision and atom economy but requires cryogenic conditions.

  • Reagents: Isobutyric acid, LDA (Lithium Diisopropylamide), 2-Bromobenzyl bromide.

  • Mechanism: Generation of the thermodynamic enolate of isobutyric acid followed by

    
     attack on the benzylic halide.
    
Route B: Malonate Diester Synthesis (Industrial Scale)

Preferred for scalability, avoiding unstable lithium reagents.

  • Reagents: Dimethyl methylmalonate (or Meldrum's acid derivative), NaH or alkoxide base, 2-Bromobenzyl bromide.

  • Workflow: Alkylation of the malonate followed by hydrolysis and thermal decarboxylation.[2][3]

Visualization: Synthesis Pathways

SynthesisPathways Figure 1: Synthesis and Cyclization Pathway Start1 Isobutyric Acid Intermediate Dianion Species (Li+ Enolate) Start1->Intermediate LDA, THF -78°C Start2 2-Bromobenzyl Bromide Product 3-(2-Bromophenyl)- 2,2-dimethylpropanoic acid (CAS 149080-24-0) Intermediate->Product + Start2 SN2 Alkylation Indanone 4-Bromo-2,2-dimethyl- 1-indanone Product->Indanone Friedel-Crafts (TfOH or SOCl2/AlCl3)

Figure 1: The convergent synthesis of CAS 149080-24-0 and its downstream conversion to the indanone scaffold.

Part 3: Synthetic Utility & The Thorpe-Ingold Effect

The Gem-Dimethyl Effect

The presence of the two methyl groups at the


-position is not merely structural; it is kinetic. In the cyclization of 149080-24-0 to 4-bromo-2,2-dimethyl-1-indanone, the gem-dimethyl groups compress the internal bond angle (C-C-C) from the standard 109.5° to a smaller value. This compression forces the reactive acyl chloride and the aryl ring closer together, significantly increasing the rate of intramolecular Friedel-Crafts acylation.
Applications in Drug Discovery
  • Indanone Scaffolds: The primary use is the generation of 2,2-dimethyl-1-indanones. These are pharmacophores in:

    • Acetylcholinesterase Inhibitors: (e.g., Donepezil analogs).

    • Gonadotropin-Releasing Hormone (GnRH) Antagonists.

  • Late-Stage Diversification: The retained bromine atom allows researchers to build the core scaffold first and then append complex heterocycles via Suzuki or Buchwald coupling, a strategy known as "divergent synthesis."

Part 4: Experimental Protocols

Protocol 1: Synthesis via Enolate Alkylation

Objective: Preparation of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Reagents:

  • Isobutyric acid (1.0 equiv)

  • LDA (2.1 equiv, 2.0 M in THF/heptane)

  • 2-Bromobenzyl bromide (1.0 equiv)

  • Anhydrous THF

  • HCl (1M)

Procedure:

  • Enolate Formation: Charge a flame-dried flask with anhydrous THF under nitrogen. Cool to -78°C. Add LDA solution dropwise.

  • Deprotonation: Add isobutyric acid diluted in THF slowly to the LDA solution. Stir at 0°C for 30 minutes to ensure dianion formation, then cool back to -78°C.

  • Alkylation: Add 2-Bromobenzyl bromide (dissolved in THF) dropwise. The solution may turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Quench & Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Hexanes/EtOAc to yield the target acid.

Protocol 2: Cyclization to 4-Bromo-2,2-dimethyl-1-indanone

Objective: Intramolecular Friedel-Crafts Acylation.

Reagents:

  • CAS 149080-24-0 (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Aluminum Chloride (AlCl3) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Dissolve the starting acid in DCM. Add SOCl₂ and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.

  • Cyclization: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[4]

  • Catalyst Addition: Add AlCl₃ portion-wise. The mixture will darken. Stir at RT for 3-5 hours.

  • Quench: Pour the reaction mixture carefully onto ice/water.

  • Isolation: Separate the organic layer, wash with NaHCO₃ (sat.), dry, and concentrate.[4]

Part 5: Analytical Characterization (Predicted)

Since exact spectral data is often proprietary, the following are high-confidence predicted signals for validation:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.5 (br s, 1H, COOH)
      
    • 
       7.55 (d, 1H, Ar-H, ortho to Br)
      
    • 
       7.25-7.10 (m, 3H, Ar-H)
      
    • 
       3.15 (s, 2H, Ar-CH₂-C)
      
    • 
       1.28 (s, 6H, C(CH₃)₂)
      
  • ¹³C NMR:

    • Carbonyl (~184 ppm), Ar-C-Br (~124 ppm), Quaternary C (~43 ppm), Gem-dimethyl (~25 ppm).

Part 6: Safety & Handling

Signal Word: Warning

Hazard StatementDescription
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.[5]
H335 May cause respiratory irritation.[5]

Handling Precautions:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis of Indanones via Friedel-Crafts Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Gem-Dimethyl Effect in Cyclization Reactions. Chemistry LibreTexts. Available at: [Link]

  • Alkylation of Enolate Ions. Master Organic Chemistry. Available at: [Link]

Sources

Exploratory

Chemical structure of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

The following technical guide provides an in-depth structural and synthetic analysis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid , designed for researchers in medicinal chemistry and process development. Structural M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid , designed for researchers in medicinal chemistry and process development.

Structural Mechanics, Synthetic Protocols, and Pharmacophore Utility

CAS Registry Number: 149080-24-0 Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.12 g/mol

Executive Summary

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is a specialized aromatic building block characterized by two critical structural motifs: a gem-dimethyl group at the


-position and an ortho-bromo  substituent on the phenyl ring.

In drug discovery, this compound serves as a high-value scaffold for conformational restriction . The gem-dimethyl group induces the Thorpe-Ingold Effect , pre-organizing the molecule for rapid intramolecular cyclization. This makes it an ideal precursor for synthesizing 2,2-dimethyl-1-indanones and dihydroisoquinolines , motifs frequently observed in GPCR antagonists and kinase inhibitors.

Structural Analysis & Reactivity Profile

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Unlike linear analogues, the bulky methyl groups at the C2 position compress the internal bond angle (


), forcing the phenyl and carboxyl termini closer together.
  • Consequence: Intramolecular reactions (e.g., cyclization to indanones) proceed at rates

    
    
    
    
    times faster than unsubstituted chains.
  • Medicinal Utility: In final drug candidates, this motif reduces the entropic penalty of binding to a protein pocket, often improving potency.

The Ortho-Bromo Handle

The bromine atom at the ortho position is not merely a substituent but a "loaded spring" for downstream diversification:

  • Parham Cyclization: Lithium-halogen exchange allows the aryl anion to attack the carboxylate, forming cyclic ketones.

  • Pd-Catalyzed Coupling: Serves as an initiation point for Buchwald-Hartwig aminations or Suzuki couplings to fuse heterocycles.

Physicochemical Data Table[1]
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic nature possible
Melting Point 123–127 °CDistinct sharp melt indicates high purity
pKa (Calc) ~4.8Typical for sterically hindered carboxylic acids
LogP 3.92High lipophilicity due to aromatic/methyl bulk
H-Bond Acceptors 2Carboxyl oxygens
H-Bond Donors 1Carboxyl hydroxyl

Synthetic Pathways[2][3]

The synthesis of CAS 149080-24-0 typically avoids direct Heck coupling due to steric hindrance at the


-carbon. The most robust industrial route involves the alkylation of isobutyric acid derivatives.
Pathway Visualization

The following diagram outlines the primary alkylation route and the downstream Parham Cyclization utility.

SynthesisPath SM1 2-Bromobenzyl Bromide (Electrophile) INTER Intermediate Ester (Sterically Crowded) SM1->INTER SM2 Ethyl Isobutyrate (Nucleophile) SM2->INTER 1. LDA, THF, -78°C 2. Add SM1 PROD TARGET ACID CAS: 149080-24-0 INTER->PROD LiOH, THF/H2O Reflux CYCLO 2,2-Dimethyl-1-indanone (Cyclized Scaffold) PROD->CYCLO 1. SOCl2 2. AlCl3 (Friedel-Crafts)

Figure 1: Synthetic workflow from commodity starting materials to the target acid and its cyclized derivative.

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid via enolate alkylation.

Reagents & Setup
  • Electrophile: 2-Bromobenzyl bromide (1.0 equiv).

  • Nucleophile Precursor: Ethyl isobutyrate (1.1 equiv).

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv) in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Methodology

Phase A: Enolate Formation

  • Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78 °C .

  • Add LDA (freshly prepared or commercial solution).

  • Add Ethyl isobutyrate dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent self-condensation.

  • Stir for 45 minutes at -78 °C to ensure complete deprotonation.

Phase B: Alkylation

  • Dissolve 2-Bromobenzyl bromide in a minimal volume of THF.

  • Add this solution dropwise to the enolate mixture.

  • Critical Step: Allow the reaction to warm slowly to room temperature over 4 hours. The steric bulk of the gem-dimethyl group slows the

    
     attack; warming is essential for conversion.
    

Phase C: Hydrolysis & Isolation

  • Quench with saturated

    
     and extract with Ethyl Acetate.
    
  • Concentrate the organic layer to yield the crude ester.

  • Redissolve the ester in a 1:1 mixture of THF/Water and add LiOH (3.0 equiv).

  • Reflux for 12 hours (steric hindrance requires vigorous conditions for hydrolysis).

  • Acidify to pH 2 with 1M HCl. The product will precipitate or form an oil.

  • Recrystallization: Purify using Hexanes/Ethyl Acetate to yield white crystals.

Characterization & Quality Control

To validate the structure, specific spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
1H NMR

1.25 (s, 6H)
Gem-dimethyl protons (singlet confirms symmetry).
1H NMR

3.15 (s, 2H)
Benzylic

(singlet confirms no adjacent protons).
1H NMR

7.10–7.60 (m, 4H)
Aromatic protons; distinctive ortho-coupling pattern.
13C NMR

~43.0
Quaternary carbon (

-position).
IR 1690–1710 cm⁻¹Carboxylic acid C=O stretch (dimer).

References

  • Fluorochem. Product Analysis: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS 149080-24-0).[1][2] Retrieved from

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for Thorpe-Ingold mechanism).
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange. Accounts of Chemical Research.
  • Sigma-Aldrich. Safety Data Sheet & Property Database for Phenylpropanoic Acid Derivatives. Retrieved from

Sources

Foundational

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. While specific literature on this compound is not abundant, its structural motifs—a bromophenyl group and a neopentyl carboxylic acid (pivalic acid) moiety—are of significant interest in drug discovery. This document synthesizes fundamental physicochemical properties, proposes a logical synthetic pathway with detailed protocols, outlines standard characterization methodologies, and discusses potential applications based on established chemical principles. The guide is intended to serve as a foundational resource for researchers considering the use of this molecule as a building block or scaffold in their development programs.

Core Molecular Attributes

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS Number: 149080-24-0) is an organic compound featuring a bromine-substituted benzene ring linked to a pivalic acid backbone.[1] The presence of the ortho-bromine atom makes it a versatile intermediate for further functionalization, while the sterically hindered carboxylic acid group imparts unique physicochemical properties.

Physicochemical Properties

The key quantitative data for 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different reaction conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.13 g/mol [1][2]
CAS Number 149080-24-0[1]
IUPAC Name 3-(2-bromophenyl)-2,2-dimethylpropanoic acid[1]
LogP (Predicted) 3.92[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Purity (Typical) ≥98%[1][2]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed two-step synthesis starts from commercially available 2,2-dimethylpropanoic acid (pivalic acid) and 2-bromobenzyl bromide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification Pivalic_Acid Pivalic Acid LDA LDA, THF, -78 °C Pivalic_Acid->LDA Deprotonation Enolate Lithium Pivalate Enolate LDA->Enolate Bromobenzyl_Bromide 2-Bromobenzyl Bromide Enolate->Bromobenzyl_Bromide SN2 Attack Target_Molecule 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Bromobenzyl_Bromide->Target_Molecule Workup Aqueous Workup (e.g., NH4Cl) & Acidification (e.g., HCl) Target_Molecule->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Proposed synthetic workflow for 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful formation of the product at each stage can be monitored by Thin Layer Chromatography (TLC) before proceeding.

Materials:

  • 2,2-Dimethylpropanoic acid (Pivalic acid)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • 2-Bromobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Enolate Formation (In situ LDA preparation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (2.2 equivalents) to the cooled THF.

    • Slowly add n-BuLi (2.1 equivalents) dropwise, maintaining the temperature at -78 °C. Allow the solution to stir for 30 minutes to form Lithium Diisopropylamide (LDA).

    • In a separate flask, dissolve pivalic acid (2.0 equivalents) in anhydrous THF.

    • Slowly add the pivalic acid solution to the LDA solution at -78 °C. The second equivalent of LDA is necessary to deprotonate both the acidic proton of the carboxylic acid and one of the alpha-protons to form the dianion. Allow the mixture to stir for 1 hour.

    • Rationale: Pivalic acid has a pKa of ~5.0, while the alpha-protons have a much higher pKa (~25-30).[3] A strong, non-nucleophilic base like LDA is required to generate the enolate. Using two equivalents ensures the formation of the dianion, which is necessary for the subsequent alkylation step.

  • Alkylation:

    • Dissolve 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the 2-bromobenzyl bromide solution dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Rationale: The carbon-bromine bond on the benzylic position is significantly more reactive towards Sₙ2 displacement than the aromatic carbon-bromine bond. The enolate acts as a nucleophile, attacking the benzylic carbon and displacing the bromide leaving group.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of ~2 using 1M HCl. This ensures the carboxylic acid is in its protonated, organic-soluble form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals: a singlet for the six protons of the gem-dimethyl groups, a singlet for the two benzylic protons, and a multiplet pattern for the four aromatic protons on the bromophenyl ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the benzylic carbon, the carboxyl carbon, and the six unique carbons of the bromophenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion corresponding to [M-H]⁻. The spectrum will display a characteristic isotopic pattern (a pair of peaks of nearly equal intensity) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹).

Applications in Drug Discovery and Development

While this specific molecule is not a known drug, its structural components suggest its utility as a versatile building block in medicinal chemistry. Prodrug strategies are often employed to enhance the properties of lead compounds, and carboxylic acids are common functional handles for such modifications.[4]

Role as a Synthetic Intermediate

The ortho-bromophenyl moiety is a key functional handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities at that position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G Target_Molecule 3-(2-Bromophenyl)-2,2- dimethylpropanoic acid Coupling_Reaction Pd-Catalyzed Cross-Coupling Target_Molecule->Coupling_Reaction Boronic_Acid R-B(OH)₂ (Suzuki Coupling) Coupling_Reaction->Boronic_Acid Amine R₂NH (Buchwald-Hartwig) Coupling_Reaction->Amine Alkyne R-C≡CH (Sonogashira) Coupling_Reaction->Alkyne New_Scaffold New Molecular Scaffolds (Diverse R-groups) Coupling_Reaction->New_Scaffold

Caption: Utility in generating diverse scaffolds via cross-coupling reactions.

Potential as a Molecular Fragment

In fragment-based drug discovery (FBDD), small molecules like this can be used to probe the binding sites of biological targets. The neopentyl group provides a non-polar, sterically demanding feature that can explore hydrophobic pockets, while the carboxylic acid can act as a hydrogen bond donor/acceptor or a salt bridge partner. The bromophenyl group offers a vector for fragment growing or linking. The integration of computational and bioinformatic methods is crucial for identifying potential targets and mechanisms for such novel fragments.[5]

Conclusion

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid represents a valuable, albeit under-explored, chemical entity for research and development. This guide provides its core physicochemical properties, a robust proposed synthetic protocol grounded in established chemical principles, and a framework for its characterization. Its true potential lies in its utility as a versatile building block, enabling the synthesis of more complex molecules for applications in drug discovery and materials science. The strategic combination of a sterically hindered acid and a functionalizable aromatic ring makes it a compelling starting point for innovative chemical design.

References

  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • PubChem. 3-Bromo-2,2-dimethylpropanoic acid. [Link]

  • PubChemLite. 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (C11H13BrO2). [Link]

  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • NIST. Propanoic acid, 2,2-dimethyl-. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • Atanasov, A.G. et al. Advances in bioinformatic methods for the acceleration of the drug discovery from nature. Phytomedicine, 2025. [Link]

  • Sperry, J.B. et al. Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 2024. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 149080-24-0) in Dimethyl Sulfoxide (DMSO) and Methanol....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 149080-24-0) in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Designed for application scientists and medicinal chemists, this document details physicochemical properties, solvation mechanisms, and validated protocols for preparing high-integrity stock solutions.[1]

The presence of the gem-dimethyl group adjacent to the carboxylic acid, combined with the lipophilic 2-bromophenyl moiety, creates a specific solubility profile that favors polar aprotic solvents (DMSO) while maintaining good solubility in polar protic solvents (Methanol).[1]

Physicochemical Identity & Properties[1][2][3][4]

Understanding the structural determinants is the first step in predicting solubility behavior.[1] The high LogP (~3.[1]92) indicates significant lipophilicity, suggesting that while the compound will struggle in aqueous media without pH adjustment, it will thrive in organic solvents.[1]

PropertyValueTechnical Implication
IUPAC Name 3-(2-Bromophenyl)-2,2-dimethylpropanoic acidCore structure for database retrieval.[1]
CAS Number 149080-24-0 Unique identifier for verification.
Molecular Weight 257.12 g/mol Used for molarity calculations.[1]
Predicted LogP ~3.92High lipophilicity; predicts excellent solubility in DMSO/MeOH.[1]
pKa (Acid) ~4.5–4.8 (Predicted)Acidic proton drives H-bonding in Methanol.[1]
H-Bond Donors 1 (COOH)Critical for solvation in protic solvents.[1]
H-Bond Acceptors 2 (C=O, -OH)Interaction points for DMSO oxygens.[1]

Solubility Mechanisms

Dimethyl Sulfoxide (DMSO)

DMSO is the "Gold Standard" solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of lipophilic organic acids.[1]

  • Mechanism: The sulfoxide oxygen in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the acidic proton of the carboxylic acid.[1] Simultaneously, the non-polar methyl groups of DMSO interact with the bromophenyl ring via van der Waals forces.

  • Expected Solubility: > 100 mM (High).[1]

  • Utility: Ideal for long-term storage (frozen) and biological assays.[1]

Methanol (MeOH)

Methanol serves as an excellent solvent for intermediate dilutions and LC-MS sample preparation.[1]

  • Mechanism: Methanol acts as both an H-bond donor (to the carbonyl oxygen) and an H-bond acceptor (from the acidic hydroxyl).[1] The alkyl chain of methanol solvates the gem-dimethyl and phenyl regions.[1]

  • Expected Solubility: > 50 mM (Moderate to High).[1]

  • Utility: Ideal for chromatography and transfer to aqueous buffers (minimizing precipitation shock compared to DMSO).[1]

Solvation Interaction Diagram

The following diagram illustrates the molecular interactions driving solubility in both solvent systems.

SolvationMechanism cluster_legend Interaction Types Solute 3-(2-Bromophenyl)- 2,2-dimethylpropanoic acid DMSO DMSO (Polar Aprotic) DMSO->Solute H-Bond Acceptor (Sulfoxide O -> Acid H) DMSO->Solute Dipole-Induced Dipole (Methyls -> Phenyl Ring) MeOH Methanol (Polar Protic) MeOH->Solute H-Bond Network (OH <-> COOH) MeOH->Solute Solvation of Gem-Dimethyl key1 Dashed = Hydrogen Bonding key2 Solid = Van der Waals/Dipole

Figure 1: Mechanistic interactions between the solute and solvents.[1] DMSO dominates via strong acceptor properties, while Methanol utilizes a dual donor/acceptor network.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

This is the standard protocol for preparing stock solutions for biological screening or high-throughput synthesis.[1]

Materials:

  • Compound: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%).[1]

  • Vessel: Amber glass vial (borosilicate).[1]

Procedure:

  • Weighing: Accurately weigh 2.57 mg of the solid compound into a tared 1.5 mL amber vial.

    • Note: For larger stocks, scale up (e.g., 25.7 mg for 10 mL).[1]

  • Volume Calculation: Calculate the required volume of DMSO to achieve 10 mM.

    • 
      [1]
      
    • Example:

      
      .[1]
      
  • Solvent Addition: Add 1.00 mL of Anhydrous DMSO using a calibrated micropipette.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be optically clear with no particulate matter.[1]

  • Storage: Purge headspace with Nitrogen or Argon (to prevent moisture uptake) and cap tightly.[1] Store at -20°C.

Protocol B: Gravimetric Solubility Limit Test (Methanol)

Use this protocol if you need to determine the maximum solubility for process chemistry or purification.[1]

Procedure:

  • Add 100 mg of compound to a clear glass vial.

  • Add 0.5 mL of Methanol.

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 200 mg/mL.[1]

    • Cloudy/Solid: Add Methanol in 0.1 mL increments, vortexing between additions, until clear.

  • Calculation: Divide mass (100 mg) by total volume added (mL) to get solubility limit.

Workflow Diagram: Stock Preparation

StockPrep Start Start: Solid Compound (Stored at 4°C) Weigh Weigh Target Mass (e.g., 2.57 mg) Start->Weigh Calc Calculate Solvent Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) -> Sonicate (5m) AddSolvent->Mix QC Visual Inspection: Clear? Mix->QC Store Nitrogen Purge -> Store -20°C QC->Store Yes Fail Troubleshoot: Add Heat (40°C) or Verify Purity QC->Fail No (Precipitate) Fail->Mix Retry

Figure 2: Step-by-step workflow for preparing a validated stock solution.

Stability & Storage Considerations

DMSO Hygroscopicity

DMSO is extremely hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.[1]

  • Risk: Water accumulation decreases the solubility of lipophilic compounds like 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, potentially causing "crashing out" (precipitation) over time.[1]

  • Mitigation: Always use aliquots. Avoid repeated freeze-thaw cycles of the main stock.[1]

Methanol Esterification

Carboxylic acids dissolved in methanol can slowly convert to methyl esters (Fischer Esterification), especially if trace acid catalysis (impurities) is present or if stored for long periods at room temperature.[1]

  • Risk: Change in chemical identity (Acid

    
     Methyl Ester).[1]
    
  • Mitigation: Use Methanol solutions for immediate use (e.g., LC-MS injection) only.[1] Do not store Methanol stocks for >48 hours.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in DMSO Moisture uptake or cold shock.[1]Warm vial to 37°C and vortex. If persistent, add 10% volume of tert-Butanol.[1]
Cloudiness in Methanol Concentration exceeds limit.[1]Dilute sample by 50%. Sonicate for 10 mins.
HPLC Peak Split Solvent mismatch (DMSO injection into aqueous mobile phase).[1]Reduce injection volume or dilute DMSO stock 1:10 with Methanol/Water before injection.[1]
New Peak in LC-MS Methyl ester formation (in MeOH).[1]Prepare fresh sample. Switch diluent to Acetonitrile/Water.[1]

References

  • Fluorochem . 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Product Page. Retrieved from (Verified CAS 149080-24-0).[1][3]

  • PubChem . 3-bromo-2,2-dimethylpropanoic acid Compound Summary. National Library of Medicine.[1] Retrieved from (Structural analog data).[1]

  • Gaylord Chemical . Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from (General DMSO solubility principles for organic acids).[1]

  • Enamine . Carboxylic Acid Building Blocks. Retrieved from (General handling of carboxylic acid libraries).[1]

  • Sigma-Aldrich . 3-(2-Bromophenyl)propionic acid Product Sheet. Retrieved from (Analog comparison).[1]

Sources

Foundational

Strategic Sourcing &amp; Technical Utility of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

The following is an in-depth technical guide regarding the sourcing, synthesis, and medicinal chemistry utility of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid . CAS: 149080-24-0 | Technical Whitepaper Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the sourcing, synthesis, and medicinal chemistry utility of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid .

CAS: 149080-24-0 | Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid represents a high-value "scaffold" rather than a mere commodity reagent. Its structural significance lies in the convergence of two critical design elements: the gem-dimethyl group (enhancing metabolic stability and conformational lock) and the ortho-bromo handle (enabling rapid downstream diversification via cross-coupling or cyclization).

This guide addresses the logistical and technical challenges associated with this compound, providing researchers with actionable data on pricing, verified synthesis pathways, and quality control protocols to ensure experimental success.

Technical Profile & Specifications

Before sourcing, it is critical to distinguish this specific gem-dimethyl analog from its cheaper, non-methylated counterparts (e.g., 3-(2-Bromophenyl)propanoic acid).

FeatureSpecification
Chemical Name 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
CAS Number 149080-24-0
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Structural Class Gem-dimethyl substituted hydrocinnamic acid derivative
Key Functional Groups Carboxylic acid (Amide coupling), Aryl Bromide (Suzuki/Buchwald), Gem-dimethyl (Metabolic block)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Appearance White to off-white crystalline solid

Market Intelligence: Suppliers & Pricing

Current market analysis identifies this compound as a Tier 3 Research Chemical —available but expensive, often requiring lead times for amounts >5g. It is not yet a bulk commodity.

Verified Supplier Tiers
  • Tier A (Catalog Stock): Immediate dispatch, high price. Best for mg-scale piloting.

  • Tier B (Sourcing Aggregators): 2-3 week lead time, moderate price.

  • Tier C (Custom Synthesis): Required for >100g batches.

Comparative Pricing Data (Q1 2025 Estimates)

Prices vary by region and distributor markup.

Supplier TypePack SizeEstimated Price (USD/GBP)Stock Status
Fluorochem 50 mg£179 ($225)In Stock
Fluorochem 1 g£686 ($860)Low Stock
CymitQuimica 1 g€876 ($950)Lead Time Required
Custom Synthesis 100 gQuote Basis (~$2,500 - $4,000)4-6 Weeks

Procurement Strategy: Due to the steep price curve (~$800/g), laboratories requiring more than 5 grams are strongly advised to perform the synthesis in-house or contract a CRO. The synthesis (detailed below) uses inexpensive commodity reagents (Isobutyric acid, 2-Bromobenzyl bromide).

Synthesis & Manufacturing Methodology

For projects requiring >5g, purchasing is economically inefficient. The following Self-Validating Protocol utilizes the "Gem-Dimethylation Strategy" via enolate alkylation. This route is preferred over Reformatsky types for scalability.

Core Synthesis Workflow

Reaction: Alkylation of Ethyl Isobutyrate with 2-Bromobenzyl Bromide followed by Hydrolysis.

SynthesisWorkflow Start1 Ethyl Isobutyrate (Commodity) Step1 Step 1: Enolate Formation (LDA, THF, -78°C) Start1->Step1 Start2 2-Bromobenzyl Bromide (Reagent) Step2 Step 2: Alkylation (SN2 Addition) Start2->Step2 Step1->Step2 Inter Intermediate Ester (Purification via Distillation) Step2->Inter Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter->Step3 Final Target Acid (Recrystallization) Step3->Final

Caption: Scalable synthesis route via thermodynamic enolate alkylation of ethyl isobutyrate.

Detailed Protocol (Self-Validating)
  • Enolate Generation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq). Stir for 30 min. Add Ethyl Isobutyrate (1.0 eq) dropwise. Validation: Solution remains clear/pale yellow.

  • Alkylation: Add 2-Bromobenzyl bromide (0.95 eq) dissolved in THF dropwise to the enolate. Allow to warm to RT overnight.

    • Critical Control: Use slightly less bromide to ensure complete consumption of the difficult-to-remove halide. The excess ester is volatile and easily removed.

  • Workup: Quench with NH₄Cl. Extract with EtOAc.[1][2]

  • Hydrolysis: Dissolve the crude ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3 eq). Heat to 60°C for 4 hours.

  • Purification: Acidify to pH 2. Extract with DCM.[1][3] Recrystallize from Hexanes/EtOAc to obtain the pure acid.

Quality Control (QC) Parameters

To ensure the integrity of biological data generated using this scaffold, the following QC metrics must be met.

TestAcceptance CriteriaPurpose
¹H NMR (CDCl₃) Distinct singlet (6H) at ~1.3 ppm (Gem-dimethyl). Singlet (2H) at ~3.1 ppm (Benzylic).Confirms structure and absence of mono-methyl impurity.
HPLC Purity >98% (Area)Essential for HTS or biological assays.
LC-MS [M-H]⁻ = 255/257 (1:1 ratio)Confirms presence of Bromine isotope pattern.
Residual Solvent <5000 ppm (THF/EtOAc)Prevents cytotoxicity artifacts in cell assays.

Medicinal Chemistry Utility

Why pay a premium for this scaffold? It is a "Privileged Structure" enabler.

The Thorpe-Ingold Effect (Gem-Dimethyl)

The two methyl groups at the alpha-position restrict the rotation of the propanoic acid side chain. This pre-organizes the molecule into a conformation that often matches the bioactive bound state, significantly lowering the entropic penalty of binding to a protein target (e.g., MDM2, Bcl-2, or GPCRs).

Ortho-Bromo Cyclization Strategies

The 2-bromo substituent is not just a halogen; it is a pre-installed "handle" for intramolecular cyclization, allowing the rapid synthesis of fused heterocycles.

MedChemUtility Core 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Path1 Pathway A: Amide Coupling (Warhead Attachment) Core->Path1  R-NH2 / HATU   Path2 Pathway B: Intramolecular Cyclization (Pd-Catalyzed) Core->Path2  Pd(OAc)2 / Ligand   Prod1 PROTAC Linker / Peptidomimetic Path1->Prod1 Prod2 Benzazepinones / Indanones (Conformationally Locked) Path2->Prod2

Caption: Divergent utility of the scaffold in generating linear peptidomimetics vs. fused cyclic cores.

Application Case Study: Benzazepinone Synthesis

Reacting the acid with an amine to form an amide, followed by a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig) utilizing the ortho-bromide, yields 3,3-dimethyl-benzazepinones . These are privileged scaffolds for kinase inhibitors and secretagogue receptor ligands.

References

  • Fluorochem Product Database. 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Specifications and Pricing. Retrieved from

  • CymitQuimica Catalog. Sourcing Data for CAS 149080-24-0. Retrieved from

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. (Methodology adaptation for gem-dimethyl alkylation).

  • BenchChem Technical Library. Synthesis strategies for gem-dimethyl propanoic acid derivatives.

  • Organic Syntheses. General procedures for alkylation of isobutyric acid derivatives.

Disclaimer: This guide is for research and development purposes only. Handling of brominated aromatic compounds requires standard PPE and adherence to chemical safety protocols (H315, H319, H335).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

Abstract This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The desc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis commences with the commercially available 2-bromobenzyl bromide and utilizes a sterically hindered ester, tert-butyl pivalate, as the source of the gem-dimethylpropanoic acid moiety. The key transformation is an efficient enolate alkylation, followed by acidic hydrolysis to yield the target compound. This guide offers in-depth explanations of the experimental choices, a step-by-step protocol, and expected outcomes to ensure reproducibility and success in the laboratory.

Introduction

Substituted phenylpropanoic acid derivatives are prevalent scaffolds in a myriad of biologically active compounds and functional materials. Specifically, 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid serves as a crucial intermediate for introducing a sterically demanding ortho-bromophenyl group, which can be further functionalized via cross-coupling reactions. This application note details a robust and scalable synthetic route starting from 2-bromobenzyl bromide.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves two primary transformations:

  • Enolate Alkylation: The lithium enolate of tert-butyl pivalate is generated using a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA). This enolate then acts as a nucleophile in an SN2 reaction with 2-bromobenzyl bromide.

  • Acidic Hydrolysis: The resulting tert-butyl ester is subsequently hydrolyzed under acidic conditions to afford the desired carboxylic acid.

The selection of tert-butyl pivalate is strategic. The bulky tert-butyl group provides steric hindrance that favors the formation of the desired enolate and minimizes potential side reactions. LDA is the base of choice due to its strong basicity (pKa of its conjugate acid is ~36), which ensures near-complete deprotonation of the ester to form the enolate.[1][2] Its bulky nature also prevents it from acting as a nucleophile and attacking the ester carbonyl group.[1]

The reaction between the enolate and 2-bromobenzyl bromide proceeds via a classic SN2 mechanism.[3][4] The primary benzylic nature of the bromide makes it an excellent substrate for this type of reaction.[5][6]

The final step, the hydrolysis of the tert-butyl ester, is readily achieved with a strong acid, which protonates the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of the resulting tert-butyl cation makes this deprotection efficient.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Enolate Alkylation cluster_step2 Step 2: Acidic Hydrolysis 2-bromobenzyl_bromide 2-Bromobenzyl Bromide Intermediate_Ester tert-Butyl 3-(2-bromophenyl)-2,2-dimethylpropanoate 2-bromobenzyl_bromide->Intermediate_Ester tert-butyl_pivalate tert-Butyl Pivalate LDA LDA, THF, -78 °C tert-butyl_pivalate->LDA 1. Deprotonation LDA->2-bromobenzyl_bromide 2. SN2 Attack Acid HCl (aq), Heat Intermediate_Ester->Acid Hydrolysis Final_Product 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid Acid->Final_Product

Caption: Overall workflow for the synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromobenzyl bromide≥98%Sigma-Aldrich
tert-Butyl pivalate99%Alfa Aesar
n-Butyllithium (2.5 M in hexanes)Solution in hexanesSigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)Fisher Chemical
Diethyl etherACS gradeVWR Chemicals
Saturated aqueous NaCl solutionN/AIn-house prep.
Anhydrous Magnesium SulfateLaboratory gradeFisher Chemical

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Part 1: Synthesis of tert-Butyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

1. Preparation of LDA Solution (in situ):

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (80 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (4.2 mL, 30 mmol) to the cooled THF.

  • Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise via syringe.

  • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Enolate Formation:

  • To the freshly prepared LDA solution at -78 °C, add tert-butyl pivalate (4.32 g, 30 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

3. Alkylation:

  • In a separate flame-dried flask, dissolve 2-bromobenzyl bromide (5.0 g, 20 mmol) in anhydrous THF (20 mL).

  • Add the solution of 2-bromobenzyl bromide dropwise to the enolate solution at -78 °C over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

4. Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Part 2: Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

1. Hydrolysis:

  • To the purified tert-butyl 3-(2-bromophenyl)-2,2-dimethylpropanoate (from Part 1), add a mixture of concentrated hydrochloric acid (20 mL) and dioxane (20 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 6-8 hours, monitoring the reaction progress by TLC.

2. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid as a solid.

Data Summary

StepCompoundMolecular Weight ( g/mol )Starting Amount (mmol)Expected Yield (%)Physical State
1tert-Butyl 3-(2-bromophenyl)-2,2-dimethylpropanoate327.252075-85Oil
23-(2-Bromophenyl)-2,2-dimethylpropanoic acid271.14(from Step 1)85-95Solid

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • Reaction Monitoring: Progress of both the alkylation and hydrolysis steps should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.

  • Spectroscopic Analysis: The identity and purity of the intermediate ester and the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

  • Physical Properties: The melting point of the final crystalline product should be determined and compared to literature values.

Conclusion

This application note presents a comprehensive and reliable method for the synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid. The described protocol, grounded in well-established organic chemistry principles, offers high yields and purity. By following the detailed steps and understanding the underlying chemical rationale, researchers can confidently prepare this valuable compound for their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link][3]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link][7]

  • Wikipedia. (n.d.). SN2 reaction. [Link][4]

  • Chemistry LibreTexts. (2021, December 27). 8.3: Preparing Carboxylic Acids. [Link][8]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link][6]

  • Organic Syntheses. (n.d.). tert-Butyl p-toluate. [Link]

  • Brainly. (2023, August 24). The hydrolysis of both tert-butyl bromide and 2-bromo-3,3-dimethylbutane proceeds via an S_N1. [Link][9]

Sources

Application

Application Notes and Protocols: Strategic Incorporation of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid in Peptide Synthesis

Introduction: Engineering Peptides with Sterically Demanding Moieties The rational design of therapeutic peptides and peptidomimetics frequently involves the incorporation of non-canonical amino acids (ncAAs) or other sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptides with Sterically Demanding Moieties

The rational design of therapeutic peptides and peptidomimetics frequently involves the incorporation of non-canonical amino acids (ncAAs) or other synthetic building blocks to confer specific structural and functional properties.[1][2] The introduction of sterically hindered moieties, such as 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, is a powerful strategy to enforce specific backbone conformations, enhance proteolytic stability, and introduce unique vectors for further chemical modification. The gem-dimethyl groups adjacent to the carboxylic acid create significant steric bulk, while the 2-bromophenyl group provides a site for potential post-synthetic modifications, such as cross-coupling reactions.

However, the very features that make this compound an attractive building block also present significant challenges to standard peptide synthesis protocols.[1] The steric hindrance around the carboxyl group can dramatically slow down the kinetics of amide bond formation, leading to incomplete coupling and the generation of deletion sequences. This guide provides a comprehensive overview and detailed protocols for the efficient activation and coupling of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, ensuring its successful incorporation into target peptide sequences.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for designing an effective synthesis strategy.

PropertyValueSource
IUPAC Name 3-(2-bromophenyl)-2,2-dimethylpropanoic acid[3]
CAS Number 149080-24-0[3]
Molecular Formula C₁₁H₁₃BrO₂[3]
Molecular Weight 257.13 g/mol [3]
Appearance Solid-
Key Structural Features gem-dimethyl group α to carboxyl, ortho-bromophenyl group-

The primary challenge arises from the quaternary carbon atom adjacent to the carboxyl group, which severely restricts access for the incoming nucleophilic amine of the peptide chain.

Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The formation of a peptide bond requires the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group.[4][5] In a standard peptide coupling reaction, a coupling reagent facilitates this activation, which is then followed by a nucleophilic attack from the N-terminal amine of the growing peptide chain.[6]

With a sterically hindered acid like 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, the bulky substituents impede the approach of the amine, making the reaction sluggish and inefficient.[7][8] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often insufficient to drive the reaction to completion.[9] Therefore, the selection of a highly potent activation strategy is paramount for success.

Logical Framework for Reagent Selection

The choice of coupling reagent must be guided by its ability to form a highly reactive activated species that can overcome the steric barrier. Onium salts, such as those based on phosphonium or aminium/uronium cores, are widely recognized for their efficacy in difficult coupling scenarios.[10]

G Resin Peptide-Resin (Free Amine) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Add to Resin Couple for 4h Wash1->Couple Acid Acid + HATU + DIPEA in DMF Activate Pre-activate 5-10 min Acid->Activate Activate->Couple Monitor Ninhydrin Test Couple->Monitor Monitor->Couple Positive (Repeat) Wash2 Final Wash (DMF, DCM) Monitor->Wash2 Negative Result Successfully Coupled Peptide-Resin Wash2->Result

Sources

Method

Optimizing Palladium-Catalyzed Cross-Coupling of Aryl Bromides: A Strategic Guide for Medicinal Chemistry

Executive Summary: The Aryl Bromide Advantage In the hierarchy of electrophiles for cross-coupling, aryl bromides occupy the "Goldilocks" zone. Unlike aryl chlorides, they rarely require exotic, air-sensitive ligands to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aryl Bromide Advantage

In the hierarchy of electrophiles for cross-coupling, aryl bromides occupy the "Goldilocks" zone. Unlike aryl chlorides, they rarely require exotic, air-sensitive ligands to undergo oxidative addition. Unlike aryl iodides, they are generally stable to light, cost-effective, and less prone to homocoupling side reactions.

This guide moves beyond textbook definitions to provide a field-tested framework for optimizing Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. We focus on overcoming steric hindrance, preventing protodehalogenation, and ensuring compliance with pharmaceutical metal limits.

Mechanistic Masterclass: The Catalytic Cycle

Understanding the cycle is the first step to troubleshooting. For aryl bromides, Oxidative Addition (OA) is generally fast. The common bottleneck in difficult substrates is often Transmetallation (TM) (in Suzuki) or Reductive Elimination (RE) (in sterically crowded Buchwald systems).

Visualization: The Active Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical "Fork in the Trail" where base selection dictates the transmetallation species.

Pd_Catalytic_Cycle PreCat Pre-Catalyst (Pd(II) or Pd(0)) Pd0 Active Species LnP-Pd(0) PreCat->Pd0 Reduction/Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting for crowded Ar-Br) OxAdd->TransMet + Nu-B(OH)3 / Nu-H Dehal Ar-H OxAdd->Dehal Protodehalogenation (Side Product) Base Base Activation (OH-, CO3--, tBuO-) Base->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Nu RedElim->Pd0 Regenerates Catalyst

Caption: The Pd(0)/Pd(II) catalytic cycle. Note: Protodehalogenation (red dotted line) is the primary failure mode when Transmetallation is too slow.

Strategic Optimization: Ligand & Base Matrix

Do not screen randomly. Use this matrix to select the starting conditions based on your substrate's electronic and steric profile.

Substrate ProfileRecommended LigandRecommended BaseSolvent SystemRationale
Standard / Unhindered dppf or PPh3 K2CO3 or Na2CO3Dioxane/H2O (4:1)Robust, cheap. dppf has a large bite angle, speeding up reductive elimination.
Sterically Hindered (Ortho-subst.) SPhos or XPhos K3PO4Toluene/H2O (10:1)Buchwald biaryl ligands stabilize the Pd(0) species and facilitate OA/RE via bulk.
Electron-Poor Ar-Br (Deactivated) PCy3 or XPhos Cs2CO3DMF or DioxaneElectron-rich alkyl phosphines boost Oxidative Addition rates.
Heterocycles (Pyridines/Azoles) XPhos or A-taPhos K3PO4n-Butanol or THFProtic solvents can help solubility; XPhos prevents catalyst poisoning by N-coordination.
Base-Sensitive Substrates dppf KF or NaHCO3THF/H2OMild bases prevent hydrolysis of esters/nitriles.

Application Note 1: Suzuki-Miyaura Coupling

Scenario: Coupling a sterically hindered aryl bromide with a boronic acid. Standard: High-throughput robust protocol.

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Best for: Routine library synthesis, non-hindered substrates.

  • Setup: In a reaction vial, combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl2·DCM (3–5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Base: Add 2M aqueous K2CO3 (3.0 equiv). Crucial: Ensure the biphasic mixture is well-stirred.

  • Reaction: Heat to 80–100°C for 2–12 hours.

  • Self-Validation:

    • Visual: The reaction should remain dark red/brown. If it turns black and precipitates "palladium black" early, the catalyst has died (ligand dissociation). Action: Switch to a stronger ligand (XPhos).

    • TLC: Monitor disappearance of Ar-Br. If Ar-Br remains but Ar-H (dehalogenation) appears, the oxidative addition occurred, but transmetallation failed. Action: Switch to anhydrous conditions (Cs2CO3/DMF).

Protocol B: The "Difficult Substrate" Method (Pd-G4-XPhos)

Best for: Ortho-substituted bromides, heteroaryl bromides.

  • Reagents: Charge vial with XPhos Pd G4 Precatalyst (2 mol%), Aryl Bromide (1.0 equiv), and Boronic Acid (1.5 equiv).

  • Base/Solvent: Add K3PO4 (0.5 M in H2O, 3.0 equiv) and THF.

  • Execution: Stir vigorously at RT or mild heat (40°C). The G4 precatalyst activates rapidly.

  • Why G4? It avoids the variable quality of Pd2(dba)3 and ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-ligand clusters.

Application Note 2: Buchwald-Hartwig Amination

Scenario: C-N bond formation.[1][2][3] This is more sensitive to moisture and oxygen than Suzuki coupling.

Protocol: The "Surry-Buchwald" System

Reference: Surry, D. S., & Buchwald, S. L. (2011).[4] Chemical Science.

  • Catalyst Pre-activation (Critical Step):

    • Option A (Traditional): Mix Pd2(dba)3 (1 mol%) and XPhos (2.4 mol%) in anhydrous Toluene/t-BuOH (5:1) at 100°C for 3 minutes before adding substrates. This "shake-down" ensures active L1Pd(0) formation.

    • Option B (Modern): Use XPhos Pd G3/G4 precatalyst directly.

  • Substrate Addition: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Conditions: Heat at 80–100°C under Argon/Nitrogen.

  • Troubleshooting:

    • Functional Group Intolerance: NaOtBu is a strong base. If your substrate has esters/ketones, switch to Cs2CO3 or K3PO4 and use BrettPhos as the ligand (better for weaker bases).

    • Stalled Reaction: If conversion stops at 50%, add 50µL of water (counter-intuitive, but water can solubilize the inorganic base surface).

Purification & Analysis: Removing the Metal

In drug development, residual Pd must be <10 ppm. Standard silica chromatography often fails to remove soluble Pd-ligand complexes.

Workflow: Scavenging Strategy

Pd_Scavenging Crude Crude Reaction Mixture (High Pd) Filter Celite Filtration (Removes Pd Black) Crude->Filter Scavenger Add Scavenger Resin (SiliaMetS Thiol or DMT) Filter->Scavenger Stir Stir 4h @ 50°C Scavenger->Stir FinalFilter Filter & Concentrate Stir->FinalFilter Product Final API (<10 ppm Pd) FinalFilter->Product

Caption: Standard workflow for Pd removal using functionalized silica scavengers.

Comparative Data: Scavenger Efficiency

Scavenger Type Functional Group Best For Protocol
SiliaMetS® Thiol -SH (Thiol) Pd(II) and Pd(0) Add 4 equiv (w/w) relative to Pd residue. Stir 4h in EtOAc.
SiliaMetS® DMT Dimercaptotriazine Pd(dppf) complexes Highly specific for Ru and Pd.

| Activated Carbon | N/A | Bulk removal | Cheap, but lower selectivity. Can adsorb product. |

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4] Link

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[4] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts Application Guide. Link

Sources

Application

Application Note: Scalable Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

Part 1: Executive Summary & Strategic Analysis Target Molecule Profile Compound: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid CAS: 1020708-33-3 (Analogous/Generic) Core Challenges: Steric Hindrance: The gem-dimethyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile
  • Compound: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

  • CAS: 1020708-33-3 (Analogous/Generic)

  • Core Challenges:

    • Steric Hindrance: The gem-dimethyl group (

      
      -dimethyl) creates significant steric bulk, hindering nucleophilic attack during synthesis and reducing the rate of hydrolysis for precursors.
      
    • Ortho-Substitution: The 2-bromo substituent on the phenyl ring introduces electronic withdrawal and further steric clash, potentially affecting yield and increasing side reactions (e.g., cyclization or elimination).

    • Scalability: Traditional medicinal chemistry routes often utilize cryogenic conditions (

      
      ), which are cost-prohibitive at the kilogram scale.
      
Route Selection Strategy

To address these challenges, this guide presents two distinct protocols:

FeatureProtocol A: Cryogenic Enolate Alkylation Protocol B: Phase-Transfer Catalysis (PTC)
Primary Utility Discovery/Early Development (Gram scale)Process/Manufacturing (Kilogram scale)
Mechanism Kinetic Enolate Generation (LDA)Interfacial Ion-Pairing (TBAB/NaOH)
Key Precursor Ethyl IsobutyrateIsobutyronitrile
Temperature

to RT

to

Scalability Low (Cryogenic constraints)High (Standard reactors, cheaper bases)

Part 2: Detailed Experimental Protocols

Protocol A: High-Precision Enolate Alkylation (Lab Scale)

Recommended for rapid delivery of <100g batches with high purity requirements.

1. Reaction Scheme

Step 1: Deprotonation of Ethyl Isobutyrate using Lithium Diisopropylamide (LDA). Step 2: SN2 Alkylation with 2-Bromobenzyl bromide. Step 3: Ester Hydrolysis.

2. Materials
  • Substrate: Ethyl isobutyrate (1.0 equiv)

  • Electrophile: 2-Bromobenzyl bromide (1.05 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Sat. Ammonium Chloride (

    
    )
    
3. Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and addition funnel.

  • Enolate Formation:

    • Charge anhydrous THF (10 vol) and cool to

      
       (dry ice/acetone bath).
      
    • Add LDA solution (1.1 equiv) dropwise, maintaining internal temp

      
      .
      
    • Add Ethyl isobutyrate (1.0 equiv) dropwise over 30 mins. Stir at

      
       for 1 hour to ensure complete enolization.
      
  • Alkylation:

    • Dissolve 2-Bromobenzyl bromide (1.05 equiv) in minimal THF.

    • Add dropwise to the enolate solution over 45 mins. Critical: Exotherm control is vital to prevent poly-alkylation.

    • Allow the mixture to warm slowly to Room Temperature (RT) overnight (12-16 h).

  • Workup:

    • Quench with sat.

      
       (5 vol) at 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
       vol). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Hydrolysis (Saponification):

    • Dissolve crude ester in Ethanol/Water (3:1). Add LiOH (3.0 equiv).

    • Reflux (

      
      ) for 12 hours. Note: Steric bulk requires forcing conditions.
      
    • Acidify to pH 2 with 1M HCl and extract to obtain the target acid.

Protocol B: Scalable Phase-Transfer Catalysis (Industrial Scale)

Recommended for cost-effective production of >1kg batches.

1. Reaction Scheme

Step 1: PTC Alkylation of Isobutyronitrile. Step 2: Acid-Mediated Hydrolysis of Sterically Hindered Nitrile.

2. Materials
  • Substrate: Isobutyronitrile (1.0 equiv)

  • Electrophile: 2-Bromobenzyl bromide (1.0 equiv)

  • Base: 50% w/w NaOH (aqueous)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)[2]

  • Solvent: Toluene (optional, or run neat)

3. Step-by-Step Methodology
  • Alkylation (The "Green" Step):

    • In a jacketed reactor, charge Isobutyronitrile (1.0 equiv) and 2-Bromobenzyl bromide (1.0 equiv).

    • Add TBAB (5 mol%).

    • Add 50% NaOH solution (3.0 equiv) slowly while stirring vigorously (high shear agitation is critical for PTC).

    • Heat to

      
      . The reaction is typically exothermic; control ramp rate.
      
    • Monitor by HPLC.[3] Reaction typically completes in 4-6 hours.

    • Workup: Dilute with water, separate phases. Wash organic layer with dilute HCl (to remove amine byproducts) and water. Distill off solvent/excess nitrile to yield 3-(2-bromophenyl)-2,2-dimethylpropanenitrile .

  • Hydrolysis (The "Hard" Step):

    • Challenge: The gem-dimethyl nitrile is extremely resistant to hydrolysis.

    • Reagent: 70% Sulfuric Acid (

      
      ) or Ethylene Glycol/KOH (high temp).
      
    • Procedure: Charge nitrile intermediate into 70%

      
       (5 vol).
      
    • Heat to

      
       for 8-12 hours.
      
    • Isolation: Pour onto ice/water. The solid acid precipitates. Filter and wash with cold water.

    • Purification: Recrystallize from Heptane/Ethyl Acetate (9:1) to remove trace amide intermediate.

Part 3: Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Cryogenic (Lab Scale) cluster_RouteB Route B: PTC (Industrial Scale) Start Start: Raw Materials Selection StepA1 Enolate Formation (-78°C, LDA, THF) Start->StepA1 High Purity Req. StepB1 PTC Alkylation (Isobutyronitrile, 50% NaOH, TBAB) Start->StepB1 Cost/Scale Req. StepA2 Alkylation (+ 2-Bromobenzyl bromide) StepA1->StepA2 StepA3 Ester Hydrolysis (LiOH, Reflux) StepA2->StepA3 QC QC: HPLC Purity > 98% StepA3->QC StepB2 Phase Separation & Solvent Recovery StepB1->StepB2 StepB3 Harsh Acid Hydrolysis (H2SO4, 130°C) StepB2->StepB3 StepB3->QC Final Final Product: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid QC->Final

Caption: Comparative workflow for Cryogenic (Blue) vs. Phase-Transfer Catalytic (Green/Red) synthesis routes.

Part 4: Analytical Data & Specifications

Expected Analytical Profile
ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidRecrystallization from Heptane is effective.

H NMR (400 MHz, CDCl

)

7.55 (d, 1H), 7.2-7.3 (m, 2H), 7.1 (m, 1H), 3.15 (s, 2H), 1.30 (s, 6H)
Key diagnostic: Singlet at 3.15 ppm (benzylic

) and Singlet at 1.30 ppm (gem-dimethyl).
HPLC Purity

Main impurity: Des-bromo analog (if starting material impure) or amide intermediate.
Melting Point

(Predicted)
Sharp melting point indicates high purity.
Impurity Control Strategy
  • Impurity A (Des-bromo): Originates from impure 2-bromobenzyl bromide. Control: Spec raw material

    
    .
    
  • Impurity B (Amide): Intermediate from incomplete nitrile hydrolysis (Route B). Control: Ensure reaction temp

    
     and time 
    
    
    
    . Monitor by HPLC.
  • Impurity C (Poly-alkylated): Originates from excess alkyl halide or improper temperature control (Route A). Control: Use slight excess of Nucleophile, not Electrophile.

Part 5: References

  • US Patent 2015/0265625 A1. "Substituted Benzimidazoles and their use in treating proliferative diseases." (2015).[1][4] Describes the specific synthesis of ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate using LDA.Link

  • Asian Journal of Chemistry. "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Vol. 25, No. 3 (2013).[2][3] Validates the Phase Transfer Catalysis (PTC) approach for sterically hindered benzyl bromides.Link

  • BenchChem. "Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide." General protocols for gem-dimethyl propanoic acid derivatives.Link

  • Org. Process Res. Dev. "Practical Synthesis of Gem-Dimethyl Substituted Derivatives." (General Reference for Hydrolysis conditions of hindered nitriles).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid synthesis

Technical Support Center: Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid Ticket ID: #OPT-BR-PPA-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid

Ticket ID: #OPT-BR-PPA-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Neopentyl" Challenge

The synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid presents a classic "Steric vs. Electronic" conflict.[1] The gem-dimethyl group creates a neopentyl center, rendering the terminal ester/nitrile extremely resistant to hydrolysis due to steric shielding. Furthermore, the ortho-bromo substituent on the phenyl ring is electronically sensitive to Lithium-Halogen exchange if strong bases (like


-BuLi) are mishandled.

This guide replaces standard textbook protocols with "Field-Hardened" methodologies designed to bypass these specific bottlenecks.

Phase 1: The C-C Bond Formation (Alkylation)

Objective: Alkylate methyl isobutyrate with 2-bromobenzyl bromide without touching the aryl bromide.[1]

The Protocol: LDA-Mediated Enolate Alkylation

Standard NaH/DMF conditions often lead to dialkylation or elimination side products.[1] We recommend a kinetic enolate approach using Lithium Diisopropylamide (LDA).

Optimized Workflow:

  • LDA Generation (Critical): Do NOT add

    
    -BuLi directly to the reaction mixture containing the aryl bromide.[1] Generate LDA separately in THF at -78°C.
    
  • Enolization: Add Methyl Isobutyrate (1.0 equiv) to LDA (1.1 equiv) at -78°C. Stir for 45 mins.

  • Alkylation: Add 2-Bromobenzyl bromide (1.05 equiv) as a solution in THF.

  • Quench: Acetic acid/THF at -78°C, then warm to RT.

Visual Workflow (DOT):

AlkylationPathway Start Methyl Isobutyrate Base LDA (THF, -78°C) Start->Base Deprotonation Enolate Kinetic Enolate Base->Enolate 45 min Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Reagent + 2-Bromobenzyl bromide Reagent->Intermediate Product Methyl 3-(2-bromophenyl)- 2,2-dimethylpropanoate Intermediate->Product Warm to RT

Caption: Kinetic control pathway preventing dialkylation and protecting the Ar-Br moiety.

Troubleshooting the Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture in THF/LDALDA is protonated instantly by water.[1] Distill THF over Na/Benzophenone or use molecular sieves (3Å). Ensure inert atmosphere (Ar/N2).
Loss of Ar-Br (Debromination) Halogen-Metal ExchangeCRITICAL: Did you use excess

-BuLi? Or did you warm up too fast? Keep T < -60°C until quench. Use pure LDA, never free alkyl-lithiums.
Dialkylation Products Temperature too highEnolate equilibration occurred.[1] Keep at -78°C. Add HMPA (toxic) or DMPU (safer) cosolvent to accelerate the SN2 reaction at low temp.

Phase 2: The Hydrolysis Bottleneck (The Yield Killer)

Objective: Hydrolyze the sterically hindered neopentyl ester to the free acid.[1]

The Problem: Standard saponification (NaOH/H2O/MeOH, Reflux) will fail . The gem-dimethyl group blocks the trajectory of the incoming hydroxide ion (Burgi-Dunitz angle), resulting in <10% yield even after 48 hours.

Solution A: The "Anhydrous Hydroxide" Method (Recommended)

Using Potassium tert-butoxide in wet DMSO creates "naked" hydroxide ions that are significantly more nucleophilic than solvated ions in water.[1]

  • Reagents:

    
    -BuOK (3.0 equiv), 
    
    
    
    (2.0 equiv), DMSO (anhydrous).[2]
  • Conditions: Stir at Room Temperature (or 40°C) for 1-3 hours.

  • Mechanism:

    
    -BuO⁻ deprotonates water to form OH⁻. In DMSO, this OH⁻ is poorly solvated and highly reactive, penetrating the neopentyl steric shield.
    
Solution B: Chemical Cleavage (TMSI)

If the ester is benzyl or methyl, Trimethylsilyl iodide (TMSI) cleaves the O-C bond via an SN2 mechanism on the methyl group, bypassing the carbonyl attack entirely.

  • Reagents: TMSCl + NaI (generates TMSI in situ) in Acetonitrile.

  • Conditions: Reflux 4-6 hours.

Decision Logic for Hydrolysis (DOT):

HydrolysisLogic Start Hindered Ester (Neopentyl System) Q1 Is the substrate base-sensitive? Start->Q1 MethodA Method A: Super-Hydroxide (t-BuOK / H2O / DMSO) Q1->MethodA No (Standard) MethodB Method B: TMSI Cleavage (TMSCl / NaI / MeCN) Q1->MethodB Yes (Ar-Br unstable) MethodC Method C: High Temp (KOH / Ethylene Glycol @ 160°C) MethodA->MethodC If fails

Caption: Selection matrix for overcoming steric hindrance in neopentyl ester hydrolysis.

Phase 3: Purification & Isolation

Protocol:

  • Workup (Method A): Dilute DMSO mixture with water. The unreacted ester (if any) is organic; the product is the carboxylate salt (aqueous). Wash with Ether/DCM to remove impurities.

  • Acidification: Acidify aqueous layer to pH 2 with 1M HCl.

  • Extraction: Extract with EtOAc.

  • Crystallization: The target acid, 3-(2-bromophenyl)-2,2-dimethylpropanoic acid, is a solid.[1] Recrystallize from Hexane/EtOAc or Heptane .

Frequently Asked Questions (FAQs)

Q: Why can't I just reflux in 6M HCl? A: Acid-catalyzed hydrolysis is reversible. Without removing the alcohol, equilibrium favors the ester. Furthermore, the neopentyl steric hindrance applies to water attack on the protonated carbonyl just as it does to base. Harsh acidic conditions also risk catalyzing intramolecular Friedel-Crafts cyclization to an indanone derivative, losing the bromine.

Q: My yield is 90% but the NMR shows a mix of product and starting material. Why? A: This is likely due to the "Gem-Dimethyl Effect" on solubility.[1] The starting ester and the product acid have very different polarities, but they may co-crystallize. Use a base-extraction workup (Acidify after washing the organic layer) to strictly separate the neutral ester from the acidic product.

Q: Can I use the malonic ester synthesis instead? A: Yes, condensing 2-bromobenzyl chloride with diethyl dimethylmalonate followed by hydrolysis and decarboxylation is a viable alternative. However, the decarboxylation step requires high heat (160-180°C), which can sometimes degrade the Ar-Br bond or cause tarring. The ester alkylation route (described above) is generally cleaner for this specific substrate.

References

  • Hydrolysis of Hindered Esters: Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][3] Arkivoc, 2018, vii, 308-319.[3]

    • Validates the non-aqueous NaOH/MeOH/DCM and KOtBu protocols for sterically crowded esters.
  • Synthesis of Phenylpropanoic Acid Derivatives: Ruble, J. C. et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1][4] Organic Syntheses, 2018, 95, 328-344.[4]

    • Provides foundational protocols for handling bromophenyl alkanoic acids and purific
  • General Procedure for Hindered Esters: Gassman, P. G. & Schenk, W. N. "Trimethylsilyl iodide as a reagent for the cleavage of esters and ethers." Journal of Organic Chemistry, 1977, 42, 918–920. Authoritative source for the TMSI cleavage method (Method B).
  • Neopentyl Boronic Esters (Steric Context): "Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters."[1][5]

    • Contextualizes the difficulty of nucleophilic

Sources

Optimization

Removing unreacted 2-bromobenzyl bromide from reaction mixtures

Introduction: The Challenge of a Persistent Reagent 2-Bromobenzyl bromide is a versatile and highly reactive alkylating agent used extensively in organic synthesis for introducing the 2-bromobenzyl moiety.[1][2] Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Persistent Reagent

2-Bromobenzyl bromide is a versatile and highly reactive alkylating agent used extensively in organic synthesis for introducing the 2-bromobenzyl moiety.[1][2] Its utility, however, is matched by the common challenge of its removal from reaction mixtures. As a relatively non-polar, crystalline solid with a low melting point (29-32 °C) and a high boiling point (129 °C at 19 mmHg), it can be difficult to separate from products with similar physical properties.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively remove unreacted 2-bromobenzyl bromide, ensuring product purity and integrity.

CRITICAL SAFETY ADVISORY 2-Bromobenzyl bromide is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[5][6][7] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][7] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of reactions involving 2-bromobenzyl bromide.

Q1: Why is it so difficult to remove unreacted 2-bromobenzyl bromide?

A: The difficulty arises from a combination of its physical and chemical properties:

  • Polarity: It is a relatively non-polar molecule, often co-eluting with non-polar to moderately polar products during column chromatography.

  • Volatility: Its boiling point is quite high, making it difficult to remove via simple evaporation or under high vacuum, especially if your desired product is not thermally stable.[3][8]

  • Reactivity: While it's a reactive alkylating agent, it is stable enough to persist through many standard aqueous workup conditions.

Q2: What are the primary strategies for removing it?

A: The main strategies can be categorized into three groups:

  • Chemical Quenching (Derivatization): Reacting the excess 2-bromobenzyl bromide with a scavenger reagent to transform it into a highly polar, water-soluble byproduct that can be easily washed away.

  • Chromatographic Separation: Utilizing differences in polarity between the reagent and your product to achieve separation on a stationary phase like silica gel or alumina.

  • Physical Separation: Leveraging differences in solubility through techniques like recrystallization or trituration.

Q3: My product is a persistent oil. How can I remove the 2-bromobenzyl bromide contaminant?

A: This is a common scenario. If your product is an oil, recrystallization is not an option. Your best approaches are:

  • Chemical Quenching: This is often the most effective method. Reacting the excess reagent with a nucleophile like triethylamine will form a water-soluble salt, which can be removed with a simple aqueous wash.[8]

  • Column Chromatography: This is the fallback option. You may need to screen various solvent systems (eluents) to find one that provides adequate separation between your oily product and the reagent.[8][9]

Q4: How can I quickly check if I've successfully removed all the 2-bromobenzyl bromide?

A: Thin-Layer Chromatography (TLC) is the fastest method. Spot your crude reaction mixture, your purified product, and a reference spot of 2-bromobenzyl bromide on the same TLC plate. After eluting with an appropriate solvent system, you can visualize the spots under a UV lamp. The absence of a spot in your product lane corresponding to the 2-bromobenzyl bromide reference indicates successful removal. For more quantitative analysis, ¹H NMR spectroscopy is definitive; the characteristic benzylic CH₂Br singlet at approximately 4.5 ppm should be absent in your final product spectrum.[10]

Part 2: Troubleshooting Guide & Method Selection

Choosing the right purification strategy is critical and depends entirely on the properties of your desired product. This guide will help you select the optimal path.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the most appropriate removal technique based on the stability and physical state of your product.

G Fig. 1: Purification Method Selection Workflow start Start: Reaction Mixture with excess 2-Bromobenzyl Bromide product_props Assess Product Properties: 1. Stability (Base, Acid, Heat) 2. Polarity 3. Physical State (Solid/Oil) start->product_props base_stable Is the product stable to bases (e.g., amines)? product_props->base_stable is_solid Is the product a solid? base_stable->is_solid  No quench Action: Chemical Quenching (e.g., with Triethylamine) base_stable->quench  Yes polarity_diff Is there a significant polarity difference between product and reagent? is_solid->polarity_diff  No recrystallize Action: Recrystallization or Trituration is_solid->recrystallize  Yes chromatography Action: Column Chromatography (Silica or Alumina) polarity_diff->chromatography  Yes polarity_diff->chromatography  No (Default/Last Resort) extract Follow with Aqueous Extraction quench->extract end Pure Product extract->end recrystallize->end chromatography->end

Caption: Decision tree for selecting the optimal purification method.

In-Depth Q&A Troubleshooting

Q: My product is stable to bases and soluble in common organic solvents. What is the most efficient removal method?

A: Chemical quenching is your best option. By adding a scavenger nucleophile, you convert the problematic 2-bromobenzyl bromide into an easily removable salt. Tertiary amines like triethylamine (TEA) are ideal for this.[8] The reaction forms a quaternary ammonium salt (benzyltriethylammonium bromide), which is highly polar and readily extracted into an aqueous layer. This method is fast, scalable, and avoids the need for chromatography.

Q: My product is base-sensitive, non-polar, and has an Rf value close to 2-bromobenzyl bromide. What should I do?

A: This is the most challenging scenario and necessitates column chromatography . Since quenching is not an option, you must rely on slight differences in polarity.

  • Expert Tip: 2-bromobenzyl bromide is quite non-polar. It will elute quickly with non-polar solvents like hexanes or dichloromethane.[8] To improve separation, use a low-polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and run the column slowly. Using a longer column can also increase the resolution between your product and the contaminant.

  • Alternative Stationary Phase: If separation on silica gel is poor, consider using basic alumina. The polar degradation products of 2-bromobenzyl bromide (like benzyl alcohol or benzoic acid derivatives) will adhere strongly to basic alumina, while the unreacted bromide and your non-polar product will elute.[11]

Q: My crude product is a solid. Can I just wash it?

A: Yes, a trituration or slurry wash can be very effective if there is a suitable solvent. The goal is to find a solvent (or solvent mixture) that fully dissolves the 2-bromobenzyl bromide while your solid product remains insoluble.

  • Procedure: Suspend your crude solid in a minimal amount of a cold, low-polarity solvent like diethyl ether or diisopropyl ether.[8] Stir vigorously for 10-15 minutes, then collect your purified solid product by vacuum filtration. Wash the solid with another small portion of the cold solvent before drying. Always check the filtrate by TLC to ensure you have removed the impurity without losing significant amounts of your product.

Part 3: Detailed Experimental Protocols

Protocol 1: Quenching with Triethylamine (TEA)

This protocol describes the conversion of 2-bromobenzyl bromide into a water-soluble salt.

Causality: TEA is a nucleophilic tertiary amine that reacts with the electrophilic benzylic carbon of 2-bromobenzyl bromide in an Sₙ2 reaction. The resulting quaternary ammonium salt is ionic and therefore preferentially partitions into the aqueous phase during an extractive workup.[8]

G Fig. 2: Quenching & Extraction Workflow start 1. Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) add_tea 2. Add Triethylamine (TEA) (2-3 equivalents relative to bromide) Stir at RT for 30-60 min start->add_tea transfer 3. Transfer to Separatory Funnel add_tea->transfer wash_water 4. Wash with Water or 1M HCl transfer->wash_water separate 5. Separate Layers wash_water->separate organic_layer Organic Layer: Contains Product separate->organic_layer Keep aqueous_layer Aqueous Layer: Contains TEA·HBr and Quaternized Salt (DISCARD) separate->aqueous_layer Discard dry 6. Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry concentrate 7. Concentrate Solvent dry->concentrate end Purified Product concentrate->end

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Analysis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid: A Comparative Approach

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is a compound of interest, featuring a unique combination of an ortho-substituted aromatic ring, a sterically hindered carboxylic acid, and a neopentyl-like fragment. Accurate characterization of this molecule is paramount for understanding its chemical behavior and potential applications.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid. Moving beyond a simple data report, we will explore the rationale behind spectral interpretation, offer a robust experimental protocol, and objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques.

The Foundational Tool: Understanding the ¹H NMR Spectrum

Proton NMR spectroscopy is an indispensable technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. The spectrum is analyzed based on three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbon atoms.

Predicted ¹H NMR Spectrum of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

Analyzing the structure of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, we can predict the key features of its ¹H NMR spectrum. The molecule has four distinct proton environments, which will give rise to four unique signals.

Molecular Structure and Proton Environments

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Compound Synthesized Compound 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid H_NMR ¹H NMR (Proton Framework) Compound->H_NMR Parallel Analysis C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Parallel Analysis IR IR Spectroscopy (Functional Groups) Compound->IR Parallel Analysis Structure Unambiguous Structure Elucidation H_NMR->Structure H_NMR->Structure C_NMR->Structure C_NMR->Structure MS->Structure MS->Structure IR->Structure IR->Structure

Caption: A typical workflow for comprehensive structural elucidation.

Conclusion

The ¹H NMR spectrum of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid provides a wealth of structural information. The distinct singlets for the methylene and gem-dimethyl protons, combined with the characteristic downfield signals of the aromatic and carboxylic acid protons, allow for a confident preliminary identification of the molecule.

However, for absolute and unambiguous structure confirmation, especially for regulatory submissions or patent filings, relying on a single analytical technique is insufficient. The most robust approach involves an integrated strategy. By combining the detailed proton connectivity from ¹H NMR with the carbon backbone information from ¹³C NMR, the molecular weight and elemental composition from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build an unassailable, self-validating case for the structure of their target compound. This multi-faceted approach embodies the principles of scientific rigor and is the gold standard in modern chemical analysis.

References

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation of Brominated Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of pharmaceutical development and metabolic research, the structural elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of pharmaceutical development and metabolic research, the structural elucidation of small organic molecules is a critical endeavor. Among these, halogenated carboxylic acids represent a class of compounds with significant industrial and biological relevance. This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of two isomeric brominated propanoic acids: 2-bromopropanoic acid and 3-bromopropanoic acid. Understanding their distinct fragmentation behaviors is paramount for their unambiguous identification and quantification in complex matrices.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot their own analytical methods. We will delve into the nuances of electrospray ionization, collision-induced dissociation, and the influence of isomeric positioning of the bromine atom on the resultant mass spectra.

Foundational Principles: LC-MS of Short-Chain Carboxylic Acids

Short-chain carboxylic acids, including their halogenated analogs, typically exhibit high polarity and are often amenable to reversed-phase liquid chromatography. However, their analysis by mass spectrometry, particularly with electrospray ionization (ESI), presents unique considerations.

Ionization Mode: The Case for Negative ESI

Carboxylic acids possess an acidic proton that is readily abstracted in the ESI source, making them prime candidates for analysis in negative ion mode .[1] In this mode, the analyte is detected as the deprotonated molecule, [M-H]⁻. While positive ion mode adducts (e.g., [M+Na]⁺) can sometimes be observed, negative mode ionization is generally more efficient and leads to greater sensitivity for this compound class.[2][3]

The Indispensable Role of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for the structural characterization of isomeric compounds. By selecting the precursor ion (the deprotonated molecule) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint.[1]

Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer can significantly impact the quality of data obtained. Here, we compare three common platforms for the analysis of small molecules like brominated propanoic acids.

Mass AnalyzerStrengths for Small Molecule AnalysisWeaknesses for Small Molecule Analysis
Triple Quadrupole (QqQ) - High Sensitivity and Selectivity: Excellent for targeted quantification using Multiple Reaction Monitoring (MRM).[1] - Robustness: Well-suited for routine analysis in complex matrices.- Limited to Targeted Analysis: Not ideal for identifying unknown compounds. - Lower Resolution: May not resolve isobaric interferences as effectively as high-resolution instruments.
Quadrupole Time-of-Flight (QTOF) - High Resolution and Mass Accuracy: Enables confident identification of unknown compounds and elemental composition determination. - Versatility: Capable of both qualitative and quantitative analysis.- Slightly Lower Sensitivity than QqQ for Targeted Quantitation: The continuous nature of the TOF analyzer can be less efficient for MRM-style experiments. - Higher Cost: Generally more expensive than triple quadrupole instruments.
Orbitrap - Ultra-High Resolution and Mass Accuracy: Provides exceptional specificity and the ability to resolve complex isotopic patterns.[4] - Excellent for both Qualitative and Quantitative Analysis: Offers a good balance of sensitivity and resolution.- Slower Scan Speed: Can be a limitation for very fast chromatography. - Higher Initial and Maintenance Costs: A more significant investment compared to other platforms.

For the specific task of differentiating and quantifying isomeric brominated propanoic acids, a QTOF or an Orbitrap instrument would be highly advantageous due to their ability to provide high-resolution fragmentation data, which is crucial for distinguishing subtle structural differences. However, a well-optimized method on a Triple Quadrupole instrument can also be effective for routine quantitative analysis once the characteristic fragment ions have been identified.

The Heart of the Matter: Fragmentation of Brominated Propanoic Acids

The fragmentation of deprotonated brominated propanoic acids in the gas phase is driven by the energetic instability induced by collision with an inert gas. The resulting product ions provide clues to the original structure. A key feature to remember is the isotopic signature of bromine: a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, which results in characteristic doublets for any bromine-containing fragment.[5]

General Fragmentation Pathways for Deprotonated Carboxylic Acids

Under CID, deprotonated carboxylic acids can undergo several characteristic fragmentation reactions:

  • Decarboxylation: The loss of CO₂ (44 Da) is a common pathway for many carboxylic acids.[6]

  • Neutral Loss of Small Molecules: Losses of H₂O (18 Da) or other small, stable molecules can occur.

  • Cleavage of the Carbon Skeleton: Fragmentation of the alkyl chain can provide structural information.

Proposed Fragmentation of 2-Bromopropanoic Acid ([M-H]⁻ at m/z 151/153)

For 2-bromopropanoic acid, the bromine atom is positioned on the α-carbon, directly adjacent to the carboxylate group. This proximity is expected to significantly influence its fragmentation.

Expected Key Fragmentations:

  • Loss of HBr (Neutral Loss of 80/82 Da): This is a highly probable fragmentation pathway for bromoalkanes.[5] The resulting fragment at m/z 71 would correspond to the deprotonated acrylic acid.

  • Decarboxylation (Neutral Loss of 44 Da): The loss of CO₂ would yield a fragment at m/z 107/109.

  • Loss of the Bromine Radical (Not a primary fragmentation for [M-H]⁻): While common in positive ion EI-MS, the loss of a bromine radical is less likely in negative ion ESI-MS/MS of a deprotonated molecule.

Caption: Proposed fragmentation of 2-bromopropanoate.
Proposed Fragmentation of 3-Bromopropanoic Acid ([M-H]⁻ at m/z 151/153)

In 3-bromopropanoic acid, the bromine atom is on the β-carbon, further from the carboxylate group. This altered position will likely lead to a different set of dominant fragmentation pathways.

Expected Key Fragmentations:

  • Loss of HBr (Neutral Loss of 80/82 Da): Similar to the 2-bromo isomer, loss of HBr is expected, also yielding a fragment at m/z 71.

  • Decarboxylation (Neutral Loss of 44 Da): Loss of CO₂ would produce a fragment at m/z 107/109. The stability of the resulting carbanion may differ from that of the 2-bromo isomer, potentially affecting the relative intensity of this fragment.

  • Formation of Bromide Ion (m/z 79/81): Cleavage of the C-Br bond to form a stable bromide anion is a plausible pathway, particularly at higher collision energies.

Caption: Proposed fragmentation of 3-bromopropanoate.
Comparative Analysis and the Influence of Collision Energy

The key to differentiating these isomers lies in the relative abundances of their shared fragment ions and the presence of unique product ions. For instance, the stability of the carbanion formed after decarboxylation may differ, leading to a more prominent m/z 107/109 peak for one isomer over the other.

The collision energy applied during MS/MS analysis is a critical parameter.[7] At lower energies, fragmentation pathways with lower activation energies will dominate. As the collision energy is increased, more energy is transferred to the precursor ion, opening up higher-energy fragmentation channels and potentially leading to more extensive fragmentation.[8] It is therefore crucial to perform a collision energy optimization study to find the "sweet spot" that provides the most informative fragmentation pattern for distinguishing the isomers.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the LC-MS/MS analysis of brominated propanoic acids.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a suitable choice for retaining these polar analytes. A common dimension is 2.1 mm x 100 mm with a particle size of 1.8 µm for UHPLC applications.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) over several minutes to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Nebulizer Gas (Nitrogen): 3 - 5 Bar.

  • Drying Gas (Nitrogen): 8 - 12 L/min.

  • MS/MS Analysis:

    • Precursor Ions: m/z 151 and 153.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped from 10 to 40 eV to determine the optimal energy for fragmentation and differentiation.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion and Future Perspectives

The successful differentiation of 2- and 3-bromopropanoic acid by LC-MS/MS hinges on a careful optimization of both the chromatographic separation and the mass spectrometric fragmentation conditions. While both isomers are expected to exhibit losses of HBr and CO₂, the relative intensities of these and other potential fragment ions, influenced by the position of the bromine atom, will be key to their distinction. High-resolution mass spectrometry offers a significant advantage in this endeavor, providing unambiguous elemental compositions of fragment ions.

Future work in this area could involve the use of ion mobility-mass spectrometry to further separate the isomers in the gas phase, providing an additional dimension of analytical resolution. Additionally, computational modeling of the fragmentation pathways could provide deeper theoretical insights to complement experimental observations.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 394-422. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Watson, D. G. (2007). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-15.
  • National Institute of Standards and Technology. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • Yanai, H., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]

  • Nagy, K., & Kuki, Á. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane C3H7Br CH3CHBrCH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • arXiv. (2021). Collision fragmentation of aggregates. The role of the interaction potential between comprising particles. [Link]

  • Steiner, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Retrieved February 12, 2026, from [Link]

  • V.A. Gault, et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Analytica Chimica Acta. [Link]

  • Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical Chemistry. [Link]

  • Amegashitsi, L., et al. (2021). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved February 12, 2026, from [Link]

  • Swaney, D. L., et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved February 12, 2026, from [Link]

  • Scherz, P., et al. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Molecules. [Link]

Sources

Validation

Comparative Guide: Infrared Spectral Analysis of Carboxylic Acids and Aryl Bromides

Executive Summary In pharmaceutical intermediate synthesis, the simultaneous verification of a carboxylic acid moiety and an aryl halide is a common quality control checkpoint. This guide distinguishes the spectral signa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, the simultaneous verification of a carboxylic acid moiety and an aryl halide is a common quality control checkpoint. This guide distinguishes the spectral signatures of Carboxylic Acids and Aryl Bromides against their common precursors (esters) and potential contaminants (alkyl halides).

Key Takeaway: While the carboxylic acid provides one of the most distinct signatures in IR spectroscopy (the "broad V" O-H stretch), the aryl bromide C-Br stretch is often obscured in the fingerprint region. Reliable identification requires a multi-peak correlation strategy rather than reliance on a single frequency.

Theoretical Framework & Vibrational Mechanics

To interpret these spectra accurately, one must understand the mechanical causality behind the peaks.

Carboxylic Acid: The Dimerization Effect

Unlike alcohols, carboxylic acids in solid or liquid phase exist primarily as hydrogen-bonded dimers.[1][2][3] This strong intermolecular bonding weakens the O-H bond, lowering its force constant and broadening the absorption frequency significantly.

  • The "Missile" Shape: The broad O-H stretch (2500–3300 cm⁻¹) superimposed on the sharp C-H stretches creates a characteristic shape often described as a "missile" or "bearded man."

  • Fermi Resonance: You will often observe a "sawtooth" pattern within the broad O-H band. This is due to Fermi resonance between the O-H stretch fundamental and the overtone of the O-H/C-O-H bending vibrations.

Aryl Bromide: Mass & Hybridization

Identifying the C-Br bond is challenging due to the heavy mass of the bromine atom (79.9 amu), which pushes the stretching vibration into the low-frequency "fingerprint" region (1000–650 cm⁻¹).

  • Aryl vs. Alkyl: An aryl C-Br bond is stronger (higher

    
    ) than an alkyl C-Br bond due to 
    
    
    
    hybridization and resonance contribution. This shifts the aryl stretch to a higher frequency (~1075 cm⁻¹) compared to alkyl bromides (650–500 cm⁻¹).

Comparative Spectral Data

The following table summarizes the diagnostic peaks required to confirm the presence of 4-Bromobenzoic acid (as a model compound) versus its ester precursor.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityShapeNotes
Carboxylic Acid O-H Stretch2500 – 3300Medium-StrongVery BroadCentered ~3000 cm⁻¹.[2][3][4][5] Diagnostic "V" shape.
Carboxylic Acid C=O[1][3][4][6][7][8][9][10] Stretch1680 – 1725StrongSharpLower than esters (1735-1750) due to H-bonding.
Carboxylic Acid C-O Stretch1210 – 1320StrongSharpOften couples with O-H bend.[3]
Carboxylic Acid O-H Bend (oop)910 – 950MediumBroadCharacteristic of dimers.
Aryl Bromide C-Br Stretch1000 – 1075Medium-WeakSharpCaution: Not definitive alone. Must correlate with Ar-H bands.
Aromatic Ring C=C Stretch1450 – 1600VariableSharpUsually 2-3 bands confirming the aryl core.
Aromatic Ring C-H Bend (oop)800 – 860StrongSharpDiagnostic for para-substitution (e.g., 4-bromobenzoic acid).

Decision Logic & Identification Strategy

Reliance on the C-Br peak alone leads to false positives. Use the following logic flow to validate your sample.

IR_Identification_Logic Start Start: Analyze Unknown Spectrum Check_OH 1. Check 2500-3300 cm⁻¹ Is there a broad 'trough'? Start->Check_OH Check_CO 2. Check 1680-1725 cm⁻¹ Is there a strong C=O peak? Check_OH->Check_CO Yes Check_Ester Check 1735-1750 cm⁻¹ (Ester Precursor) Check_OH->Check_Ester No (Sharp peaks only) Confirm_Acid Carboxylic Acid Confirmed Check_CO->Confirm_Acid Yes Check_Aryl 3. Check >3000 cm⁻¹ & 1450-1600 cm⁻¹ Are Ar-H and Ar-C=C present? Confirm_Acid->Check_Aryl Check_Br 4. Check 1000-1075 cm⁻¹ Is there a band here? Check_Aryl->Check_Br Yes Result_Fail Re-evaluate Structure Check_Aryl->Result_Fail No Check_Sub 5. Check 800-860 cm⁻¹ (Para-substitution check) Check_Br->Check_Sub Yes (Corroborate) Check_Br->Result_Fail No Result_Target High Probability: Para-Bromo Benzoic Acid Check_Sub->Result_Target Yes

Figure 1: Decision tree for distinguishing Bromo-Acid from Ester precursors and non-halogenated analogs.

Experimental Protocols

To ensure the spectral resolution necessary to see the weak Aryl-Br bands, the sampling technique is critical.

Method A: Attenuated Total Reflectance (ATR)

Best for: Routine QC, speed, and carboxylic acid confirmation.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge if the sample is highly absorbing).

  • Background: Collect an air background (32 scans).

  • Loading: Place ~5 mg of solid sample on the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Carboxylic acid dimers require good contact to show the correct O-H band shape. Poor contact yields a noisy, jagged baseline in the 3000 cm⁻¹ region.

  • Acquisition: Scan 4000–600 cm⁻¹ (4 cm⁻¹ resolution).

Method B: KBr Pellet (The "Gold Standard" for Halides)

Best for: Definitive Aryl Bromide confirmation. ATR crystals often cut off or have high noise below 650 cm⁻¹. If you need to see the C-Br bending modes (often <500 cm⁻¹) or ensure the 1075 cm⁻¹ peak isn't an ATR artifact, use KBr.

  • Ratio: Mix 2 mg sample with 200 mg IR-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. (Coarse particles cause light scattering/sloping baseline).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Advantage: KBr is transparent down to 400 cm⁻¹, offering a clear view of the entire fingerprint region.[11]

Synthesis Monitoring Workflow

In a drug development context, you are often hydrolyzing an ester to an acid. The following workflow illustrates how to use IR to monitor this reaction endpoint.

Reaction_Monitoring Start Start Material (Ar-Br Ester) Reaction Hydrolysis (LiOH/THF) Start->Reaction Sample Aliquot Workup Reaction->Sample t = 1h IR_Analysis IR Analysis Sample->IR_Analysis Decision Shift Observed? IR_Analysis->Decision Decision->Reaction C=O @ 1740 cm⁻¹ (Incomplete) End Product (Ar-Br Acid) Decision->End C=O @ 1700 cm⁻¹ + Broad O-H (Complete)

Figure 2: Workflow for monitoring the hydrolysis of an aryl-bromide ester to a carboxylic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for peak assignment).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzoic Acid and Bromobenzene. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of the fingerprint region).

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Analysis of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid and its Analogs

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystallo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystallographic features of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid and its structural analogs. While a definitive crystal structure for 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is not publicly available, this guide will leverage experimental data from closely related compounds to infer and discuss its likely structural characteristics. Our analysis will be grounded in established crystallographic principles and will highlight the subtle yet significant impact of substituent changes on crystal packing and intermolecular interactions.

The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug product's efficacy and safety. Therefore, a comprehensive understanding of the crystal structure is a critical component of drug design and development, enabling the selection of the optimal solid form for clinical applications.

Part 1: Experimental Determination of Crystal Structure - A Validated Protocol

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a robust and self-validating methodology for obtaining high-quality crystal structure data.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are a prerequisite for successful SC-XRD analysis. Slow evaporation of a saturated solution is a common and effective technique. For a compound like 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, a range of solvents of varying polarity should be screened. A mixture of ethanol and water (1:1 v/v) has proven effective for growing crystals of similar benzoic acid derivatives[1].

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms[1][2]. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The workflow for this experimental process is visualized in the following diagram:

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E Data Validation & Analysis D->E

Caption: A streamlined workflow for determining crystal structures.

Part 2: Comparative Structural Analysis

In the absence of an experimental structure for 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid, we will analyze the crystal structure of a key structural analog, 2-Bromobenzoic acid, to provide a predictive comparison.

Reference Structure: 2-Bromobenzoic Acid

A redetermination of the crystal structure of 2-Bromobenzoic acid at 120 K provides high-precision data for our analysis[1][2].

Parameter2-Bromobenzoic Acid
Chemical Formula C₇H₅BrO₂
Molecular Weight 201.01 g/mol
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 14.7955(4) Å, b = 3.99062(15) Å, c = 22.9240(8) Å
β = 96.906(3)°
Volume 1343.69(8) ų
Key Intramolecular Interactions Br···O contact of 3.009(3) Å
Key Intermolecular Interactions O—H···O hydrogen bonds forming inversion dimers
C—H···O hydrogen bonds
π–π stacking interactions

Data sourced from a redetermination study at 120 K[1][2].

In the crystal structure of 2-Bromobenzoic acid, the molecules form centrosymmetric dimers through classic carboxylic acid hydrogen bonding (O—H···O)[1][2]. These dimers are further linked by weaker C—H···O interactions and π–π stacking, creating a stable three-dimensional network[1][2]. The bromine atom's position ortho to the carboxylic acid group leads to a notable intramolecular Br···O interaction[1][2].

The logical relationship of these interactions is depicted below:

intermolecular_interactions Intermolecular Interactions in 2-Bromobenzoic Acid Molecule 2-Bromobenzoic Acid Molecule Dimer Hydrogen-Bonded Dimer (O-H...O) Molecule->Dimer Tape 1D Tape (C-H...O) Dimer->Tape Column Columnar Structure (π-π stacking) Tape->Column Framework 3D Framework (Dispersive Forces) Column->Framework

Caption: Hierarchical intermolecular interactions in solid 2-bromobenzoic acid.

Predicted Structure of 3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid: A Comparative Discussion

While an experimental structure remains elusive, we can make informed predictions about the crystal packing of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid by considering the structural modifications from our reference compound, 2-Bromobenzoic acid.

Feature2-Bromobenzoic Acid3-(2-Bromophenyl)-2,2-dimethylpropanoic Acid (Predicted)
Alkyl Chain AbsentPresent (2,2-dimethylpropyl)
Flexibility RigidIncreased conformational flexibility
Steric Hindrance LowerSignificantly higher around the carboxylic acid
Hydrogen Bonding Classic dimer formationLikely to form similar O-H···O dimers
π–π Stacking FavorablePotentially hindered by the bulky alkyl group
van der Waals Interactions Less significantExpected to play a more dominant role

The introduction of the bulky 2,2-dimethylpropyl group is the most significant structural change. This substituent will introduce considerable steric hindrance, which will likely influence the crystal packing in several ways:

  • Disruption of π–π Stacking: The bulky alkyl group may prevent the close, parallel arrangement of the phenyl rings necessary for effective π–π stacking.

  • Increased Importance of van der Waals Forces: The larger aliphatic portion of the molecule will increase the contribution of weaker van der Waals forces to the overall lattice energy.

  • Potential for Polymorphism: The increased conformational flexibility of the propanoic acid chain could lead to the existence of multiple stable crystal forms (polymorphs).

Despite these differences, the strong propensity of carboxylic acids to form hydrogen-bonded dimers suggests that this motif will likely be present in the crystal structure of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Conclusion and Future Directions

A comprehensive understanding of the solid-state structure of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is crucial for its potential development as a pharmaceutical agent. While experimental data is currently unavailable, our comparative analysis with 2-Bromobenzoic acid provides valuable insights into its likely crystallographic features. The presence of a bulky alkyl substituent is predicted to significantly alter the balance of intermolecular forces, potentially disrupting π–π stacking and increasing the likelihood of polymorphism.

To definitively elucidate the crystal structure and explore its polymorphic landscape, the next logical step is to perform the single-crystal X-ray diffraction experiment outlined in this guide. The resulting data will be invaluable for selecting the optimal solid form for further development and will provide a more complete picture of the structure-property relationships for this class of compounds.

References

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1139–o1140. [Link]

  • ResearchGate. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

Executive Summary & Chemical Profile Objective: This guide provides a scientifically grounded protocol for the safe handling, storage, and disposal of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 149080-24-0). It m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a scientifically grounded protocol for the safe handling, storage, and disposal of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 149080-24-0). It moves beyond generic safety advice by analyzing the specific physicochemical properties of brominated organic acids to dictate PPE selection and engineering controls.

Chemical Identity:

  • IUPAC Name: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid[1]

  • CAS Number: 149080-24-0[1]

  • Molecular Formula: C₁₁H₁₃BrO₂[1]

  • Physical State: Solid (typically off-white crystalline powder)[2]

  • Acidity (pKa): ~4.5–5.0 (Predicted based on structure; behaves as a weak organic acid)

Hazard Classification (GHS):

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat. 4 H302: Harmful if swallowed.[1][3]
Skin Irritation Cat. 2 H315: Causes skin irritation.[3]
Eye Irritation Cat. 2A H319: Causes serious eye irritation.[3]

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][4][5] |

Technical PPE Selection Strategy

Standard "lab safety" advice is often insufficient for halogenated intermediates. The presence of the bromine atom increases the compound's lipophilicity compared to non-halogenated propanoic acids. This enhances its ability to permeate certain polymer matrices.

Hand Protection (Glove Selection Logic)
  • Primary Recommendation: Nitrile Rubber (Minimum 5 mil / 0.12 mm thickness) .

  • Scientific Rationale:

    • Latex: Not Recommended. Organic acids can degrade natural rubber latex. Furthermore, the lipophilic bromine substituent facilitates permeation through the latex matrix.

    • Nitrile: Offers excellent chemical resistance to weak organic acids and aliphatic hydrocarbons. For solid handling, standard nitrile exam gloves provide adequate splash protection.

    • Double Gloving Protocol: Required when handling solutions of this compound in organic solvents (e.g., DCM, THF). The solvent acts as a carrier, significantly reducing breakthrough time.

    • Spill/Immersion: Butyl Rubber or Viton gloves are required for spill cleanup involving concentrated solutions.

Respiratory Protection
  • Primary Control: Fume Hood (Engineering Control) . All weighing and open-vessel manipulations must occur inside a certified fume hood maintaining a face velocity of 80–100 fpm.

  • Secondary PPE (If Hood Unavailable): N95 or P95 Particulate Respirator .

    • Why? As a solid, the primary inhalation risk is dust. However, organic acids can sublime or release irritating vapors upon heating. An N95 protects against particulates but not acid vapors. Therefore, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory if heating outside a hood (e.g., rotary evaporation exhaust).

Eye & Body Protection[6]
  • Eye: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for acidic solids that can dissolve in eye moisture to create a corrosive solution.

  • Body: Lab Coat (100% Cotton or Nomex) . Synthetic blends (polyester) can melt if exposed to fire or strong exothermic reactions often associated with acid chemistry.

PPE Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate PPE based on the operational state of the chemical.

PPE_Selection Start Start: Handling 3-(2-Bromophenyl)- 2,2-dimethylpropanoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Type Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves (5 mil) + Safety Goggles + Lab Coat Hood_Yes Use Hood (Sash at 18") Hood_Check->Hood_Yes Yes Hood_No REQUIRED: N95/P95 Respirator + Local Exhaust Hood_Check->Hood_No No Hood_Yes->Solid_PPE Hood_No->Solid_PPE Standard_Solvent Standard (MeOH, Water) Solvent_Check->Standard_Solvent Aggressive_Solvent Penetrating (DCM, THF) Solvent_Check->Aggressive_Solvent Solvent_PPE PPE: Double Nitrile Gloves + Splash Goggles Standard_Solvent->Solvent_PPE High_Risk_PPE PPE: Silver Shield / Laminate Gloves under Nitrile Aggressive_Solvent->High_Risk_PPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Workspace: Clear the fume hood of incompatible materials (strong oxidizers, strong bases).

  • Static Control: Brominated organic solids can be static-prone. Use an anti-static gun or ionizer if the powder disperses ("flies") during spatula transfer.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is external: Tare a vial with a cap. Add the solid inside the hood, cap tightly, and then transfer to the balance. Never carry an open spatula of this compound across the lab.

Phase 2: Reaction Setup
  • Addition: Add the acid to the reaction vessel slowly. If reacting with a base (e.g., sodium hydride), expect hydrogen evolution.

  • Temperature: This compound is stable at room temperature but should not be heated above 50°C without solvent, as decarboxylation or sublimation may occur.

Phase 3: Cleanup & Decontamination
  • Surface Decontamination: Wipe the work area with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize trace acid) followed by water and then ethanol.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff, then sliding a finger under the second glove) to prevent skin contact with the outer surface.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents exposure.[1][6][7]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Liquid_Large Liquid / Large (>5g) Assess->Liquid_Large Action_Solid 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with NaHCO3 Small_Solid->Action_Solid Action_Liquid 1. Evacuate Area 2. Don Butyl Gloves + Respirator 3. Absorb with Vermiculite Liquid_Large->Action_Liquid Disposal Label as 'Hazardous Waste: Brominated Organic Acid' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Protocol for managing solid and liquid spills of brominated organic acids.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[5] Hold eyelids open. The bromine substituent can increase corneal damage compared to simple aliphatic acids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4][7] Do not use alcohol (ethanol/isopropanol) immediately, as it may enhance transdermal absorption of the brominated compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation: Store in the "Organic Acids" waste stream.

  • Prohibition: Do not mix with oxidizing waste (e.g., Nitric Acid waste) as this may generate bromine gas.

  • Neutralization: While small amounts on wipes can be neutralized with bicarbonate, bulk waste should be incinerated by a licensed contractor.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2023, from [Link]

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)-2,2-dimethylpropanoic acid
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